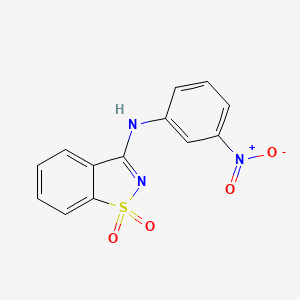

N-(3-硝基苯基)-1,2-苯并异噻唑-3-胺 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitro-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, including N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, can be achieved through amminolysis of nitro 2-chlorosulfonylbenzoate esters. This method offers advantages over traditional oxidation processes of ortho-toluenesulfonamide, presenting a convenient approach to these compounds (Saari & Schwering, 1986).

Molecular Structure Analysis

The molecular structure of related compounds, such as derivatives of N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, has been elucidated using X-ray crystallography. These studies reveal details about the molecular conformation, bond lengths, and angles, which are essential for understanding the chemical reactivity and properties of these compounds. Notably, structural analyses have been conducted to explain the reactivity and formation of various derivatives through different chemical reactions (Argilagos et al., 1998).

Chemical Reactions and Properties

N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, showcasing its reactivity. For instance, the desulfurization reaction of similar compounds has been studied, leading to the formation of unstable intermediates and subsequently to amidine derivatives and thioimidate via nucleophilic addition. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Argilagos et al., 1998).

科学研究应用

分子内反应和 2-芳基苯并三唑的合成

涉及硝基和碳二亚胺基团的分子内反应导致 2-芳基苯并三唑的新型合成路线。该过程展示了通过具有邻位硝基的二芳基碳二亚胺基团进行的分子重排,为合成 2-芳基苯并三唑提供了新途径。这种方法以其效率和对具有相似结构基序的化合物的普遍适用性为亮点,展示了硝基苯基衍生物在合成化学中的多功能用途 (Houghton, Pipe, & Rees, 1985)。

热消除和氮杂邻甲苯亚甲基的生成

2,1-苯并异噻唑啉 2,2-二氧化物的硝基衍生物经历二氧化硫的热消除,导致高反应性氮杂邻甲苯亚甲基的形成。该反应可以在气相色谱仪的进样器中进行,显示了硝基苯并异噻唑衍生物在生成反应性中间体以进行进一步化学转化的潜力 (Danikiewicz, Wojciechowski, & Olejnik, 1995)。

脱硫研究

已经探索了硝基-N,2-二苯基衍生物的脱硫,揭示了通过亲核加成反应形成中间化合物的过程。这项研究提供了对涉及硝基苯并异噻唑的反应机理的见解,以及通过受控脱硫合成一系列化合物的可能性 (Argilagos, Kunz, Linden, & Heimgartner, 1998)。

杂环化反应

邻硝基苄胺杂环化为 3-烷氧基-2H-吲唑的研究揭示了电子和空间因素对这些反应效率的影响。这突出了硝基苯基衍生物在促进杂环化合物合成中的作用,扩大了有机合成的工具箱 (Mills, Nazer, Haddadin, & Kurth, 2006)。

用于硝基化合物还原的基于石墨烯的催化

关于基于石墨烯的催化剂用于将硝基化合物还原为胺的研究说明了硝基苯基衍生物在催化中的应用。石墨烯衍生物在合成各种催化剂中的应用证明了硝基化合物在开发环保且高效的催化工艺中的重要性 (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020)。

属性

IUPAC Name |

N-(3-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)21(19,20)15-13/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQISLEQDUDNRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)